Butanoic acid, 2-(acetylamino)-, phenyl ester
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Overview
Description
Butanoic acid, 2-(acetylamino)-, phenyl ester is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a butanoic acid moiety esterified with a phenyl group and an acetylamino substituent. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. The specific structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-(acetylamino)-, phenyl ester can be achieved through esterification reactions. One common method involves the reaction of butanoic acid with phenol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically requires heating to facilitate the formation of the ester bond.
Another synthetic route involves the use of acyl chlorides. In this method, butanoyl chloride reacts with phenol in the presence of a base such as pyridine to form the ester. This method is often preferred for its higher yield and milder reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the ester and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-(acetylamino)-, phenyl ester undergoes various chemical reactions, including hydrolysis, transesterification, and nucleophilic substitution.
Hydrolysis: In the presence of an acid or base, the ester bond can be hydrolyzed to yield butanoic acid and phenol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester. This reaction is catalyzed by acids or bases.
Nucleophilic Substitution: The ester can undergo nucleophilic substitution reactions where the acetylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Acidic Hydrolysis: Hydrochloric acid, water, heat.
Basic Hydrolysis: Sodium hydroxide, water, heat.
Transesterification: Methanol or ethanol, acid or base catalyst.
Major Products Formed
Hydrolysis: Butanoic acid and phenol.
Transesterification: New esters depending on the alcohol used.
Nucleophilic Substitution: Various substituted esters.
Scientific Research Applications
Butanoic acid, 2-(acetylamino)-, phenyl ester has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions. Its reactivity and stability make it suitable for various organic synthesis experiments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug intermediate. Its structure allows for modifications that could lead to the development of new pharmaceuticals.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma. It is also explored for its potential use in the production of biodegradable polymers.
Mechanism of Action
The mechanism of action of butanoic acid, 2-(acetylamino)-, phenyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, potentially influencing its biological activity .
Comparison with Similar Compounds
Butanoic acid, 2-(acetylamino)-, phenyl ester can be compared with other esters such as butanoic acid, phenyl ester and butanoic acid, 2-methyl-, 2-phenylethyl ester . These compounds share similar ester functionalities but differ in their substituents, leading to variations in their chemical and physical properties.
Butanoic acid, phenyl ester: Lacks the acetylamino group, making it less reactive in certain nucleophilic substitution reactions.
Butanoic acid, 2-methyl-, 2-phenylethyl ester: Contains a methyl group, which can influence its steric and electronic properties.
The presence of the acetylamino group in this compound makes it unique and potentially more versatile in chemical reactions and biological applications.
Properties
CAS No. |
62123-43-7 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
phenyl 2-acetamidobutanoate |
InChI |
InChI=1S/C12H15NO3/c1-3-11(13-9(2)14)12(15)16-10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3,(H,13,14) |
InChI Key |
ZONCPTUGNLXBSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
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